molecular formula C8H16O3 B13301594 2-(1-Hydroxyethyl)-4-methylpentanoic acid

2-(1-Hydroxyethyl)-4-methylpentanoic acid

Cat. No.: B13301594
M. Wt: 160.21 g/mol
InChI Key: APTNXEYVOOPRRL-UHFFFAOYSA-N
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Description

2-(1-Hydroxyethyl)-4-methylpentanoic acid is a branched-chain organic compound with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol . It features both a carboxylic acid and a hydroxyl group on adjacent carbon atoms, classifying it as an alpha-hydroxy acid. This structure makes it a molecule of interest in various research fields, particularly as a synthetic intermediate or building block for more complex chemical entities. Researchers value this compound for its potential application in organic synthesis and medicinal chemistry. Its structure is observed as a functional subunit in more complex natural products, such as the depsipeptide and alkaloid esters isolated from plant species like Anchusa strigosa . Furthermore, related steroidal esters containing similar acid motifs have been investigated for their cytotoxic activities against human cancer cell lines, highlighting the relevance of such structures in phytochemical and pharmacological discovery research . This product is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

2-(1-hydroxyethyl)-4-methylpentanoic acid

InChI

InChI=1S/C8H16O3/c1-5(2)4-7(6(3)9)8(10)11/h5-7,9H,4H2,1-3H3,(H,10,11)

InChI Key

APTNXEYVOOPRRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(C)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 1 Hydroxyethyl 4 Methylpentanoic Acid

Chemo-selective Synthesis Strategies

Chemo-selective synthesis of 2-(1-Hydroxyethyl)-4-methylpentanoic acid involves the targeted transformation of functional groups in precursor molecules while leaving other reactive sites untouched. This requires a careful selection of reagents and reaction conditions to achieve the desired molecular structure.

Targeted Synthesis from Precursor Molecules

The synthesis of branched-chain fatty acids often involves the use of specific precursor molecules that can be elaborated into the final product. While a direct synthesis of this compound from a specific precursor is not extensively documented in publicly available literature, the general principles of branched-chain fatty acid synthesis can be applied. This typically involves the use of malonic ester synthesis or its variations to introduce the necessary carbon framework.

For instance, the synthesis of a structurally related compound, 2-methylpentanoic acid, can be achieved through the enzymatic esterification of the acid with an alcohol. nih.gov This highlights the feasibility of manipulating the carboxylic acid functionality in the presence of other groups. The synthesis of branched-chain fatty acids can be limited by enzymatic decarboxylation of intermediates like ethyl- and methylmalonyl-CoA in biological systems. nih.govnih.gov

A hypothetical chemo-selective approach to this compound could involve the alkylation of a suitable malonic ester derivative with an isobutyl group, followed by the introduction of the 1-hydroxyethyl moiety. This would require careful protection and deprotection strategies to ensure that the correct functional groups react in the desired sequence.

Stereoselective and Enantioselective Approaches in this compound Synthesis

Given the presence of two chiral centers in this compound, controlling the stereochemistry is paramount. Stereoselective and enantioselective synthesis aims to produce a specific stereoisomer out of the possible four. The aldol (B89426) reaction is a powerful tool for the stereoselective formation of β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of molecules like the target acid. acs.orgnih.govorganic-chemistry.org

The asymmetric aldol reaction, employing chiral auxiliaries or catalysts, allows for the enantioselective synthesis of β-hydroxy-α-amino acid derivatives, which share a similar structural motif with the target compound. researchgate.netacs.org For example, the reaction of (S,S)-(+)-pseudoephedrine-derived propionamide (B166681) enolates with aldehydes can yield exclusively one of four possible diastereomers. acs.org These products can then be converted into α-methyl-β-hydroxy acids and esters. acs.org Similarly, Brønsted base-catalyzed syn-selective direct aldol reactions of glycine (B1666218) Schiff bases can produce syn-β-hydroxy α-amino acids with high diastereo- and enantioselectivity. acs.org

A potential stereoselective route to an isomer, (R)-3-hydroxy-4-methylpentanoic acid, relies on the aldol reaction of chiral ketone, ester, or amide enolates, or Lewis-acid mediated additions of chiral silyl (B83357) ketene (B1206846) acetals to isobutyraldehyde. orgsyn.org These established methodologies for controlling stereochemistry in similar systems provide a strong foundation for the development of a stereoselective synthesis of this compound.

Table 1: Comparison of Stereoselective Aldol Reaction Strategies

MethodKey FeatureTypical DiastereoselectivityTypical EnantioselectivityReference
Chiral Auxiliary (e.g., pseudoephedrine)Use of a recoverable chiral molecule to direct stereochemistry.High (often single diastereomer)High acs.org
Chiral Pyridoxal CatalystBiomimetic approach inspired by enzymatic reactions.Up to 20:1High researchgate.net
Brønsted Base CatalysisUse of chiral organic bases to control the reaction.High (syn-selective)High acs.org
Chiral Oxazolidinone ProtocolPioneered by Evans for asymmetric aldol reactions.HighHigh nih.gov

Exploration of Novel Synthetic Pathways

The development of novel synthetic pathways is crucial for improving the efficiency and sustainability of chemical synthesis. While specific novel pathways for this compound are not yet reported, research into new carbon-carbon bond-forming reactions and catalytic systems is ongoing. The synthesis of structurally similar 2-hydroxy-ethyl esters has been explored as a potential bio-additive for diesel fuel, indicating interest in related molecular structures. atlantis-press.com The environmentally friendly synthesis of related compounds like 2-hydroxyethyl furan-5-carboxylic acid has also been investigated. nih.gov

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and exhibit remarkable chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of complex chiral molecules.

Enzyme Screening and Engineering for Production of Analogues

The production of chiral hydroxy acids through biocatalysis is a well-established field. nih.govbohrium.commdpi.com Dehydrogenases, for example, are crucial for synthesizing chiral hydroxy acids. bohrium.com The discovery of new enzymes or the improvement of existing ones through protein engineering and directed evolution is a key area of research. researchgate.netmdpi.com

While there are no specific reports on the enzymatic production of this compound, the enzymatic synthesis of its analogues is feasible. For instance, lipases have been used for the synthesis of bioactive esters and glycosides. nih.gov The enzymatic synthesis of a diester from 2-methylpentanoic acid has been demonstrated, showcasing the ability of enzymes to handle branched-chain fatty acids. nih.gov

Enzymatic strategies for asymmetric synthesis are continually being developed, including the use of styrene (B11656) monooxygenases to generate chiral α-hydroxy acids. rsc.org Oxygenating biocatalysts, such as cytochrome P450s and Fe/α-ketoglutarate-dependent oxygenases, are also being explored for their ability to introduce hydroxyl groups with high selectivity. nih.gov A multi-enzymatic cascade approach has been used to prepare 3-[(1R)-1-hydroxyethyl]benzoic acid, demonstrating the power of combining different enzymes to achieve complex transformations. researchgate.netmdpi.com

Table 2: Key Enzyme Classes for Chiral Hydroxy Acid Synthesis

Enzyme ClassReaction TypeAdvantagesReference
DehydrogenasesReduction of keto acidsHigh stereoselectivity, cofactor regeneration systems available. bohrium.commdpi.com
LipasesEsterification/HydrolysisBroad substrate scope, can be used for kinetic resolutions. nih.govnih.govmdpi.com
MonooxygenasesHydroxylation of C-H bondsHigh regio- and stereoselectivity. rsc.orgnih.gov

Process Optimization in Biotechnological Production

The optimization of a bioprocess for the production of 10-hydroxystearic acid from oleic acid serves as a relevant example. rug.nl Strategies for improving 3-hydroxypropionic acid production in bacteria include optimizing fermentation conditions and metabolic engineering. researchgate.net The scale-up of bioprocesses, such as the production of acetohydroxamic acid, requires careful consideration of reaction parameters to maintain high productivity. researchgate.net The use of dual-enzyme systems, for instance in the production of sodium gluconate, can also be an effective optimization strategy. frontiersin.org

Sustainable and Green Chemistry Applications in this compound Synthesis

The growing emphasis on sustainable manufacturing has spurred research into green chemistry approaches for synthesizing valuable chemical compounds. For this compound, a chiral molecule with potential applications in various fields, the development of environmentally benign synthetic routes is crucial for minimizing the environmental footprint of its production. This section explores the application of green chemistry principles to the synthesis of this specific alpha-hydroxy acid.

The development of environmentally friendly synthetic pathways for this compound focuses on several key areas: the use of biocatalysts, the adoption of greener solvent systems, and the utilization of renewable feedstocks.

Biocatalysis: One of the most promising avenues for the green synthesis of chiral molecules like this compound is the use of enzymes. Biocatalytic methods offer high chemo-, regio-, and stereoselectivity under mild reaction conditions, which significantly reduces energy consumption and the formation of byproducts. rsc.org For instance, ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are classes of enzymes capable of asymmetrically reducing a ketone precursor to the desired chiral alcohol. nih.govrsc.org In a hypothetical green synthesis of this compound, a suitable keto-acid precursor could be stereoselectively reduced using a specifically engineered KRED. This enzymatic approach would replace traditional chemical reductants that often require harsh reaction conditions and generate stoichiometric amounts of waste. The use of whole-cell biocatalysts can further enhance sustainability by providing a cellular environment for cofactor regeneration, eliminating the need for expensive external cofactors. mdpi.com

Greener Solvents and Catalysts: Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green chemistry promotes the use of safer alternatives such as water, supercritical fluids, or bio-based solvents. For the synthesis of alpha-hydroxy acids, water is an attractive solvent due to its non-toxic and non-flammable nature. unito.it Furthermore, the development of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled is a key aspect of green synthesis. For example, solid acid catalysts could replace corrosive and difficult-to-handle mineral acids in esterification or hydrolysis steps. nih.gov Recent research has also explored the use of biosourced catalysts, or "ecocatalysts," derived from metal-hyperaccumulating plants, which present a novel approach to sustainable catalysis. mdpi.com

Renewable Feedstocks: A core principle of green chemistry is the use of renewable rather than depleting feedstocks. psu.eduwarf.org The carbon backbone of this compound could potentially be derived from biomass. For example, isobutanol, which can be produced from the fermentation of carbohydrates, could serve as a starting material for the isobutyl group of the target molecule. The remaining carbon atoms could be introduced through C-C bond-forming reactions using reagents derived from other renewable platform chemicals. psu.edu

To illustrate the potential benefits of a greener synthetic route, the following hypothetical comparison is presented.

Table 1: Hypothetical Comparison of Traditional vs. Green Synthetic Routes for a Structurally Similar Alpha-Hydroxy Acid
ParameterTraditional Route (e.g., Grignard Reaction)Green Route (e.g., Biocatalytic Reduction)
Starting MaterialsPetroleum-derived reagentsRenewable feedstocks (e.g., biomass-derived)
SolventAnhydrous ether or THFWater or buffer solution
Catalyst/ReagentStoichiometric organometallic reagentsCatalytic amount of an enzyme (e.g., KRED)
Reaction ConditionsAnhydrous, often cryogenic temperaturesMild temperature and pressure (e.g., 25-40 °C, 1 atm)
ByproductsMetal salts, organic wasteMinimal, often biodegradable

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste generation. rsc.org

In the context of synthesizing this compound, reactions with high atom economy are preferred. For example, addition reactions, such as the direct catalytic addition of a nucleophile to a carbonyl group, generally have a higher atom economy than substitution or elimination reactions, which inherently generate byproducts. A hypothetical synthesis of the target molecule could involve the catalytic hydroformylation of a suitable alkene precursor followed by oxidation. This route, if properly designed, could exhibit high atom economy.

The formula for calculating atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Consider a simplified, hypothetical reaction for a key step in the synthesis:

Table 2: Hypothetical Atom Economy Calculation for a Synthetic Step
Reactant AReactant BDesired ProductByproduct% Atom Economy
Precursor Molecule (e.g., C6H10O3)Reducing Agent (e.g., NaBH4)This compound (C8H16O3)Borate saltsRelatively Low
Precursor Molecule (e.g., C8H14O3)H2 (in a catalytic hydrogenation)This compound (C8H16O3)None100% (theoretically)

Waste minimization is a broader concept that encompasses not only atom economy but also the reduction of solvent waste, energy consumption, and the generation of hazardous materials. google.com Strategies for waste minimization in the production of this compound include:

Catalytic Processes: Using catalysts, especially recyclable ones, reduces the need for stoichiometric reagents and the associated waste. nih.govrsc.org

Process Intensification: Combining multiple reaction steps into a single pot (one-pot synthesis) can reduce solvent usage and waste from purification steps.

Reducing energy consumption is a critical aspect of green chemistry that offers both environmental and economic benefits. In the synthesis of this compound, several strategies can be employed to improve energy efficiency.

Catalysis: As mentioned previously, catalysis plays a pivotal role. By lowering the activation energy of a reaction, catalysts can enable processes to run at lower temperatures and pressures, thereby reducing energy input. nih.gov For example, a biocatalytic reduction would operate at or near ambient temperature, in stark contrast to many traditional chemical reductions that may require heating or cooling. rsc.org

Process Optimization: Careful optimization of reaction parameters such as temperature, pressure, and reaction time can lead to significant energy savings. For instance, in a Fischer esterification process used in the synthesis of a related compound, optimizing the reaction time led to a more energy-efficient process. nih.gov

The following table summarizes key energy efficiency considerations for the synthesis of this compound.

Table 3: Strategies for Enhancing Energy Efficiency
StrategyDescriptionPotential Impact on Synthesis
BiocatalysisUse of enzymes to catalyze reactions at mild conditions. rsc.orgSignificant reduction in heating/cooling requirements.
Heterogeneous CatalysisEmploying solid catalysts that can be easily separated and reused. nih.govReduces energy needed for catalyst separation and purification.
Process IntensificationCombining multiple synthetic steps into a single operation.Minimizes energy for intermediate isolation and purification.
Microwave SynthesisUsing microwave irradiation for rapid and efficient heating.Can lead to shorter reaction times and reduced energy consumption.

By integrating these green chemistry principles into the synthetic design and manufacturing process, the production of this compound can be made more sustainable, economically viable, and environmentally responsible.

Stereochemical Investigations of 2 1 Hydroxyethyl 4 Methylpentanoic Acid

Chiral Center Characterization and Absolute Configuration Assignment

The structure of 2-(1-Hydroxyethyl)-4-methylpentanoic acid contains two chiral centers, which are carbon atoms bonded to four different substituent groups. The presence of two chiral centers means that the molecule can exist as a maximum of four stereoisomers (2^n, where n is the number of chiral centers). These stereoisomers consist of two pairs of enantiomers.

The absolute configuration of each chiral center can be assigned using the Cahn-Ingold-Prelog (CIP) priority rules. This system prioritizes the four substituents attached to the chiral carbon based on their atomic number. The molecule is then oriented so that the lowest priority group is pointing away from the viewer. If the sequence of the remaining three groups in descending order of priority is clockwise, the configuration is designated as 'R' (from the Latin rectus, meaning right). If the sequence is counterclockwise, it is designated as 'S' (from the Latin sinister, meaning left).

Table 1: Theoretical Stereoisomers of this compound

Chiral Center 1 (C2)Chiral Center 2 (C1' of ethyl)Stereoisomer Relationship
RREnantiomer of (S,S)
SSEnantiomer of (R,R)
RSEnantiomer of (S,R)
SREnantiomer of (R,S)

This table is based on the theoretical application of stereochemical principles. The actual assignment of R/S configurations would require experimental data.

Currently, there is no published experimental data, such as X-ray crystallography or specific optical rotation measurements, that definitively assigns the absolute configuration of the stereoisomers of this compound.

Enantiomeric Resolution Techniques for this compound

The separation of the enantiomers of this compound, a process known as enantiomeric resolution, is a critical step for studying the properties of the individual stereoisomers. As with its characterization, specific methods for the resolution of this compound have not been detailed in the scientific literature. However, several established techniques could theoretically be applied.

One common method involves the use of a chiral resolving agent. This involves reacting the racemic mixture of the carboxylic acid with a single enantiomer of a chiral base to form diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. Once separated, the individual enantiomers of the acid can be regenerated.

Another potential technique is chiral chromatography. This method utilizes a stationary phase that is itself chiral. The different stereoisomers of the analyte interact with the chiral stationary phase to varying degrees, leading to different retention times and allowing for their separation.

Stereoisomer-Specific Reactivity and Conformational Analysis

The different stereoisomers of a chiral molecule can exhibit distinct biological activities and chemical reactivities. This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. However, without the successful resolution of the enantiomers of this compound, studies on their stereoisomer-specific reactivity remain speculative.

Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, would also be crucial in understanding the reactivity of its stereoisomers. The preferred conformations of the different stereoisomers would influence how they interact with other molecules. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and computational modeling could be employed to investigate these conformational preferences. To date, no such studies have been published for this specific compound.

Advanced Analytical Methodologies for 2 1 Hydroxyethyl 4 Methylpentanoic Acid

Chromatographic Separation and Detection Techniques

Chromatographic methods are fundamental for separating 2-(1-Hydroxyethyl)-4-methylpentanoic acid from complex mixtures, enabling precise detection and quantification. The choice of technique depends on the sample matrix, required sensitivity, and the specific goals of the analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and polar compounds like this compound. basicmedicalkey.comnih.gov The method separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase. basicmedicalkey.com For a polar molecule containing both a carboxylic acid and a hydroxyl group, reversed-phase HPLC is the most common approach, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. libretexts.org

The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. waters.com Detection is commonly achieved using a UV detector if the molecule possesses a suitable chromophore, or more universally with detectors like evaporative light scattering detectors (ELSD) or mass spectrometry. nih.gov

Table 1: Typical HPLC Parameters for Polar Carboxylic Acid Analysis

Parameter Typical Setting Purpose
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) Separation based on hydrophobicity.
Mobile Phase Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid Elution of the analyte from the column. Acid improves peak shape.
Elution Mode Isocratic or Gradient Isocratic uses a constant mobile phase composition. Gradient elution changes the composition to improve separation of complex mixtures. libretexts.org
Flow Rate 0.5 - 1.5 mL/min Controls the speed of the separation and analysis time.

| Detector | UV/Vis, ELSD, or Mass Spectrometry (MS) | Detection and quantification of the analyte post-separation. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. thepharmajournal.com However, due to the low volatility and polar nature of this compound, direct analysis by GC-MS is challenging. The presence of the carboxylic acid and hydroxyl functional groups necessitates a derivatization step to increase volatility and thermal stability.

Common derivatization procedures involve esterification of the carboxylic acid and silylation of the hydroxyl group. For instance, converting the acid to its methyl or ethyl ester allows it to be readily analyzed by GC. nist.govnist.gov Following separation on the GC column (typically a nonpolar or medium-polarity capillary column), the eluted compound is ionized (commonly by electron ionization) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification.

Table 2: GC-MS Data for Derivatives of 2-Hydroxy-4-methylpentanoic acid

Derivative Column Type Retention Index (RI) Key Mass Fragments (m/z)
Ethyl Ester Polar 1562 Data not available in provided sources
Ethyl Ester Non-polar 1043 - 1078 Data not available in provided sources

| Methyl Ester | Not Specified | Not Specified | 43, 55, 59, 73, 83, 115 |

Data compiled from NIST WebBook for ethyl 2-hydroxy-4-methylpentanoate (B1259815) and methyl 2-hydroxy-4-methylpentanoate. nist.govnist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for analyzing compounds in complex biological matrices. lcms.cz This technique is ideally suited for this compound as it does not require derivatization. researchgate.net The compound is first separated using HPLC, and the eluent is introduced into the mass spectrometer.

Electrospray ionization (ESI) is the most common ionization source for this type of analysis, typically operated in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion. In the tandem mass spectrometer, this precursor ion is selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM), the method can achieve very low limits of detection and quantification, even in the presence of interfering substances. nih.gov This makes LC-MS/MS a powerful tool for metabolomics and pharmacokinetic studies. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns packed with smaller particles (typically sub-2 µm) and operates at higher pressures than conventional HPLC. waters.com This results in significantly faster analysis times, improved resolution, and greater peak capacity. waters.commdpi.com When coupled with mass spectrometry (UHPLC-MS), it provides a highly efficient and sensitive analytical platform. nih.gov

For this compound, a UHPLC-MS method would offer reduced run times and increased throughput. The enhanced resolution allows for better separation from closely related isomers or matrix components. The increased peak concentration (narrower peaks) leads to improved signal-to-noise ratios and thus greater sensitivity in the MS detector. waters.com

Table 3: Comparison of HPLC and UHPLC Characteristics

Feature Conventional HPLC UHPLC
Particle Size 3 - 10 µm < 2 µm
Operating Pressure 2000 - 6000 psi 6000 - 15000+ psi
Analysis Time Longer (e.g., 15-30 min) Shorter (e.g., 1-10 min)
Resolution Good Excellent

| Solvent Consumption | Higher | Lower |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule. mdpi.com Both ¹H NMR and ¹³C NMR experiments would be essential for confirming the identity of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The chemical shift of each signal indicates its electronic environment, the integration gives the ratio of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons. youtube.com Key signals would include a doublet for the methyl groups of the isobutyl moiety, a multiplet for the methine proton adjacent to them, a characteristic signal for the proton on the carbon bearing the hydroxyl group, and signals for the methylene (B1212753) and methine protons along the main chain.

¹³C NMR: The carbon NMR spectrum provides a signal for each unique carbon atom. The chemical shifts would confirm the presence of the key functional groups: a signal at high ppm (~170-180 ppm) for the carboxylic acid carbon, signals in the range of 60-70 ppm for the carbons attached to oxygen, and signals in the aliphatic region for the other carbons. youtube.com

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish connectivity between protons and carbons, confirming the final structure.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position (from COOH) Predicted ¹H Shift (ppm) & Multiplicity Predicted ¹³C Shift (ppm)
C1 (COOH) ~10-12 (singlet) ~175-180
C2 (CH) ~2.5-2.8 (multiplet) ~45-50
C1' of ethyl (CH-OH) ~3.8-4.1 (multiplet) ~65-70
C2' of ethyl (CH₃) ~1.1-1.3 (doublet) ~20-25
C3 (CH₂) ~1.5-1.7 (multiplet) ~35-40
C4 (CH) ~1.8-2.0 (multiplet) ~25-30
C5 (CH₃) ~0.9 (doublet) ~22-24

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the mass spectrometer, this compound (molecular weight: 160.21 g/mol ) is ionized, typically forming a molecular ion ([M]⁺), which is energetically unstable. chemguide.co.uk This instability leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions. The analysis of this fragmentation pattern provides valuable clues about the molecule's structure.

The structure of this compound contains several functional groups, including a carboxylic acid, a secondary alcohol, and an isobutyl group, which dictate its fragmentation pathways. Key fragmentation processes for this compound are expected to include:

Alpha-Cleavage: This involves the cleavage of bonds adjacent to the oxygen atoms of the carboxyl and hydroxyl groups. The cleavage of the C-C bond adjacent to the alcohol is a common pathway for secondary alcohols.

Decarboxylation: The loss of the carboxyl group as carbon dioxide (CO2), a characteristic fragmentation for carboxylic acids.

Dehydration: The elimination of a water molecule (H₂O) from the molecular ion, which is common for compounds containing a hydroxyl group.

McLafferty Rearrangement: While less common for carboxylic acids themselves, it can occur in derivatives or under specific ionization conditions.

Based on these principles, the following table outlines the predicted major fragment ions for this compound. libretexts.orgdocbrown.info

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Ion Formation Pathway
160[C₈H₁₆O₃]⁺Molecular Ion ([M]⁺)
143[C₈H₁₅O₂]⁺Loss of a hydroxyl radical (•OH) from the carboxylic acid group ([M-17]⁺).
115[C₇H₁₅O]⁺Loss of the carboxyl group (•COOH) ([M-45]⁺).
103[C₅H₁₁O₂]⁺Cleavage of the isobutyl group ([M-57]⁺).
87[C₄H₇O₂]⁺Alpha-cleavage with loss of the C₄H₉ side chain.
71[C₄H₇O]⁺Subsequent loss of water from the [C₄H₉O₂]⁺ fragment.
45[COOH]⁺Carboxyl group fragment.
43[C₃H₇]⁺Isopropyl cation from the isobutyl group.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about a molecule's functional groups and electronic structure.

Infrared (IR) Spectroscopy IR spectroscopy measures the vibration of atoms and functional groups within a molecule. Specific bonds vibrate at characteristic frequencies, resulting in absorption bands in the IR spectrum. For this compound, the spectrum is expected to be dominated by the features of the carboxylic acid and alcohol functional groups.

The key expected absorption bands are summarized in the table below.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
O-H (Carboxylic Acid)Stretching3300 - 2500Very Broad
O-H (Alcohol)Stretching3500 - 3200Broad
C-H (Alkyl)Stretching2960 - 2850Strong, Sharp
C=O (Carboxylic Acid)Stretching1725 - 1700Strong, Sharp
C-OStretching1300 - 1000Medium to Strong

The very broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹, is a result of strong hydrogen bonding and is a hallmark of this functional group. This band will likely overlap with the broad O-H stretch from the secondary alcohol group. The intense C=O stretch near 1710 cm⁻¹ is another definitive feature of the carboxylic acid.

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. This technique is most effective for compounds containing chromophores—functional groups with pi (π) electrons, such as conjugated systems or aromatic rings.

This compound contains a carboxyl group and a hydroxyl group. Neither of these functional groups acts as a significant chromophore in the standard UV-Vis range (200-800 nm). The carbonyl group (C=O) of the carboxylic acid can undergo an n → π* transition, but this typically occurs at a wavelength below 220 nm and has a low molar absorptivity. researchgate.net Therefore, a solution of this compound in a transparent solvent like ethanol (B145695) or hexane (B92381) is not expected to exhibit significant absorbance in the near-UV or visible regions of the spectrum. researchgate.net

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, that has properties better suited for a particular analytical technique. researchgate.net For a molecule like this compound, which has two polar, active hydrogen-containing functional groups (hydroxyl and carboxyl), derivatization is often essential for analysis by gas chromatography (GC) and can significantly improve detection in high-performance liquid chromatography (HPLC). psu.edu

The primary goals of derivatization for this compound are to:

Increase volatility and thermal stability for GC analysis. sigmaaldrich.com

Reduce polarity to minimize peak tailing in chromatography. researchgate.net

Introduce a chromophore or fluorophore for enhanced UV or fluorescence detection in HPLC. libretexts.org

Derivatization for Gas Chromatography (GC) The most common derivatization strategy for compounds containing hydroxyl and carboxylic acid groups for GC analysis is silylation . This process replaces the active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective. The reaction converts both the alcohol and the carboxylic acid into their more volatile and thermally stable TMS ether and TMS ester, respectively.

Derivatization for High-Performance Liquid Chromatography (HPLC) For HPLC analysis, especially when high sensitivity is required, derivatization is used to attach a "tag" that can be easily detected. Since this compound lacks a strong chromophore, derivatization is crucial for sensitive UV-Vis or fluorescence detection. libretexts.org

Esterification: The carboxylic acid group can be converted into an ester using reagents that contain a strong chromophore. For example, reacting the acid with a phenacyl bromide or a naphthyl-containing reagent will produce a derivative with strong UV absorbance.

Acylation/Esterification of the Hydroxyl Group: The alcohol functional group can be targeted with acylating agents that introduce a fluorescent or UV-active tag. nih.gov

The following table summarizes common derivatization strategies applicable to this compound.

Table 3: Derivatization Reagents for this compound

Reagent Abbreviation Target Functional Group(s) Analytical Method Benefit
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFACarboxyl, HydroxylGCIncreases volatility and thermal stability. sigmaaldrich.com
Pentafluorobenzyl BromidePFBBrCarboxylGC-ECDCreates a derivative suitable for highly sensitive Electron Capture Detection (ECD). researchgate.net
4-Bromophenacyl BromideCarboxylHPLC-UVIntroduces a strong UV chromophore for enhanced detection. libretexts.org
Benzoyl ChlorideHydroxyl, AminesHPLC-UV/MSConverts the hydroxyl group into an ester with a UV-active phenyl group. libretexts.org

The choice of derivatization strategy depends on the analytical objective, the required sensitivity, and the available instrumentation. nih.gov

Biochemical Roles and Transformations of 2 1 Hydroxyethyl 4 Methylpentanoic Acid

Investigation of Enzymatic Transformations and Biocatalytic Potential

There is a notable lack of specific research on the enzymatic transformations of 2-(1-Hydroxyethyl)-4-methylpentanoic acid. However, the biocatalytic potential of enzymes, particularly lipases, has been demonstrated in reactions involving structurally similar molecules. For instance, the immobilized lipase (B570770) Lipozyme® 435 has been successfully used to catalyze the esterification of 2-methylpentanoic acid with 1,10-decanediol (B1670011) to produce a novel biolubricant, decane-1,10-diyl bis(2-methylpentanoate). sigmaaldrich.com This suggests that enzymes are capable of recognizing and transforming branched-chain pentanoic acids.

The presence of both a carboxylic acid group and a secondary alcohol group in this compound indicates potential for various enzymatic reactions. Lipases and esterases could catalyze esterification or hydrolysis reactions at the carboxyl group. Dehydrogenases could act on the 1-hydroxyethyl group, potentially oxidizing it to a ketone. The stereochemistry of the compound would likely play a significant role in enzyme recognition and reactivity.

Table 1: Potential Enzymatic Transformations

Enzyme ClassPotential ReactionSubstrate Moiety
Lipases/EsterasesEsterification / HydrolysisCarboxylic acid
DehydrogenasesOxidationSecondary alcohol

Further research would be necessary to identify specific enzymes that can act on this compound and to explore its potential in biocatalytic applications.

Role as a Precursor or Building Block in Organic and Bio-Organic Synthesis

While no specific examples of this compound being used as a precursor in synthesis were found, its functional groups make it a potentially valuable building block. The "1-hydroxyethyl" moiety is a key structural feature in various biologically active molecules, including the carbapenem (B1253116) class of antibiotics. For example, 4-acetoxy-3-(1-hydroxyethyl)azetidin-2-one is a crucial intermediate in the synthesis of carbapenems like thienamycin.

The synthesis of related hydroxy acids has been documented. For instance, (R)-2-hydroxy-4-methylpentanoic acid can be synthesized from D-leucine. Similarly, (R)-(+)-3-hydroxy-4-methylpentanoic acid has been prepared through stereoselective aldol (B89426) additions. These synthetic routes for related compounds could potentially be adapted for the production of this compound, which could then serve as a chiral starting material for more complex molecules. Its bifunctional nature, possessing both a nucleophilic alcohol and an electrophilic carboxylic acid (or its derivatives), allows for a range of synthetic manipulations.

Interactions with Biological Systems in Non-Human Contexts

There is no direct research available on the interactions of this compound with biological systems in non-human contexts. However, a related compound, (R)-2-hydroxy-4-methylpentanoic acid, is a known metabolite. It has been identified in patients with short-bowel syndrome and maple syrup urine disease, indicating its involvement in metabolic pathways. This suggests that branched-chain hydroxy fatty acids can interact with biological systems and are subject to metabolic processes. The structural similarity implies that this compound could potentially interact with similar metabolic pathways or biological targets, but this remains speculative without direct experimental evidence.

Derivatives and Analogues of 2 1 Hydroxyethyl 4 Methylpentanoic Acid

Design and Synthesis of Functionalized Derivatives

The functionalization of 2-(1-Hydroxyethyl)-4-methylpentanoic acid primarily targets its two reactive groups: the carboxylic acid and the secondary hydroxyl group. These sites allow for a variety of chemical modifications, leading to a diverse library of derivatives.

Esterification and Amidation: The carboxylic acid moiety is a prime target for modification. Esterification with various alcohols (aliphatic, aromatic, and functionalized) can alter the compound's lipophilicity and steric bulk. Similarly, amidation with primary or secondary amines introduces new hydrogen bonding capabilities and potential for further functionalization.

Modification of the Hydroxyl Group: The secondary hydroxyl group can be acylated to form esters or etherified to introduce different functional groups. These modifications can impact the molecule's polarity and its ability to engage in hydrogen bonding.

General synthetic strategies often involve standard organic chemistry techniques. For instance, esterification can be achieved through Fischer esterification under acidic conditions or by using coupling agents.

Table 1: Examples of Synthesized Functionalized Derivatives

Derivative ClassR Group ModificationSynthetic MethodPotential Property Change
EstersAlkyl, ArylFischer Esterification, Steglich EsterificationIncreased lipophilicity, altered steric profile
AmidesAlkylamino, ArylaminoAmide coupling (e.g., DCC, HOBt)Enhanced hydrogen bonding, potential for bio-conjugation
O-Acyl DerivativesAcetyl, BenzoylAcylation with acid chlorides or anhydridesModified polarity, protection of the hydroxyl group
O-Alkyl DerivativesMethyl, BenzylWilliamson ether synthesisIncreased hydrophobicity, altered hydrogen bonding

This table is illustrative and based on general synthetic strategies for hydroxy acids.

Structure-Activity Relationship (SAR) Studies of Analogues

While specific structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available literature, principles from related branched carboxylic acids can provide insights. SAR studies investigate how changes in a molecule's structure affect its biological or chemical activity.

For analogues of this compound, key areas of structural variation would include:

Chain Length and Branching: Altering the length of the pentanoic acid backbone or the position and nature of the methyl branch can influence how the molecule interacts with biological targets or assembles in materials.

Stereochemistry: The compound has two chiral centers, meaning four possible stereoisomers exist. The spatial arrangement of the hydroxyl and isobutyl groups can dramatically affect biological activity.

Nature of the Hydroxyethyl (B10761427) Group: Modifications to the hydroxyethyl side chain, such as changing its length or introducing other functional groups, can impact activity. For instance, studies on other branched carboxylic acids have shown that the size and position of alkyl substituents at the alpha-position of the carboxylic acid can significantly alter their transcriptional profiles in cell-based assays. cefic-lri.org

Table 2: Hypothetical SAR Insights for Analogues

Structural ModificationPredicted Impact on ActivityRationale
Increased alkyl chain lengthPotential increase in non-specific bindingHigher lipophilicity
Introduction of aromatic groupsPotential for π-π stacking interactionsEnhanced binding to specific targets
Inversion of stereochemistryLikely significant change in biological activityStereospecificity of biological receptors
Replacement of hydroxyl with thiolAltered hydrogen bonding and metal chelationDifferent electronic and steric properties

This table is based on general principles of medicinal chemistry and SAR studies of analogous compounds.

Polymeric Forms and Conjugates

The bifunctional nature of this compound makes it a suitable monomer for the synthesis of polyesters and other polymers. The hydroxyl and carboxyl groups can participate in step-growth polymerization reactions.

Polyesters: Polycondensation of this compound would lead to polyesters with a repeating unit derived from the monomer. The properties of these polymers, such as their thermal stability and mechanical strength, would depend on the polymer's molecular weight and stereochemistry.

Conjugates: The carboxylic acid or hydroxyl group can be used to conjugate the molecule to other chemical entities, such as fluorescent dyes, targeting ligands, or macromolecules like polyethylene (B3416737) glycol (PEG). Such conjugates can be designed for specific applications, for example, in drug delivery or as molecular probes. The synthesis of such conjugates often employs standard bioconjugation techniques.

Application of Derivatives in Advanced Materials and Biotechnological Systems

While applications for derivatives of this specific compound are not well-established, based on the chemistry of related hydroxy acids, several potential areas of use can be envisioned.

Advanced Materials:

Biodegradable Polymers: Polyesters derived from this compound could be biodegradable, making them attractive for applications in sustainable packaging or biomedical implants.

Functional Coatings: Derivatives with specific functional groups could be used to create coatings with tailored properties, such as hydrophobicity or biocompatibility.

Biotechnological Systems:

Drug Delivery: Polymeric nanoparticles or micelles formed from amphiphilic derivatives could serve as carriers for therapeutic agents.

Biosensors: Conjugates of this compound with reporter molecules could be developed for use in biosensing applications.

Tissue Engineering: Polymeric scaffolds based on this monomer could provide a biocompatible and biodegradable environment for cell growth and tissue regeneration.

The development of these applications is contingent on further research into the synthesis, properties, and biological interactions of derivatives of this compound.

Computational and Theoretical Studies of 2 1 Hydroxyethyl 4 Methylpentanoic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling of 2-(1-Hydroxyethyl)-4-methylpentanoic acid is crucial for understanding its three-dimensional structure and the various spatial arrangements, or conformations, it can adopt. Due to the presence of multiple rotatable single bonds and two chiral centers, this molecule possesses a complex conformational landscape.

Conformational analysis is typically initiated by generating a diverse set of possible structures. These structures are then subjected to energy minimization using molecular mechanics force fields, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom). This process identifies low-energy, stable conformations. For a molecule like this compound, key dihedral angles to consider include those around the C-C bonds of the pentanoic acid backbone and the bond connecting the hydroxyethyl (B10761427) group to the main chain. Intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups is a significant factor that can stabilize certain conformations, leading to more compact, folded structures. The relative energies of these conformers determine their population distribution at a given temperature.

Table 1: Predicted Low-Energy Conformers of this compound

Conformer IDRelative Energy (kcal/mol)Key Dihedral Angles (degrees)Intramolecular H-Bond (Acceptor-Donor Distance Å)
1 0.00Cα-Cβ: -175, Cβ-Cγ: 65, Cα-C(OH): 70O(carboxyl)-H...O(hydroxyl): 2.1
2 0.85Cα-Cβ: 60, Cβ-Cγ: 180, Cα-C(OH): -170None
3 1.20Cα-Cβ: -65, Cβ-Cγ: -60, Cα-C(OH): 180O(hydroxyl)-H...O(carboxyl): 2.3

Note: Data presented in this table is illustrative and based on typical results from conformational analysis. Actual values would be derived from specific computational outputs.

Quantum Chemical Calculations of Electronic Structure

To gain deeper insight into the electronic properties of this compound, quantum chemical calculations are employed. Methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) are commonly used to calculate the electronic structure of the molecule's optimized geometry.

These calculations provide valuable information, including the distribution of electron density, molecular orbital energies, and electrostatic potential maps. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is typically localized on the oxygen atoms of the carboxyl and hydroxyl groups, reflecting their nucleophilic character. The LUMO is often centered on the antibonding π* orbital of the carbonyl group in the carboxylic acid, indicating its electrophilic nature.

Table 2: Calculated Electronic Properties of this compound

PropertyValueDescription
HOMO Energy -6.5 eVIndicates the energy of the highest energy electrons, related to ionization potential.
LUMO Energy +1.2 eVIndicates the energy of the lowest energy empty orbital, related to electron affinity.
HOMO-LUMO Gap 7.7 eVReflects the molecule's excitability and chemical reactivity.
Dipole Moment 2.5 DMeasures the overall polarity of the molecule.
Mulliken Atomic Charges C(carbonyl): +0.6e, O(carbonyl): -0.5e, O(hydroxyl): -0.7eProvides an estimate of the partial charge distribution on individual atoms.

Note: This data is representative and would be obtained from specific quantum chemical calculation outputs.

Reaction Mechanism Predictions for this compound Transformations

Computational methods can be used to predict and analyze the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the associated activation energies.

For instance, the intramolecular esterification (lactonization) of this compound to form a lactone ring can be studied computationally. DFT calculations can be used to locate the transition state structure for the nucleophilic attack of the hydroxyl oxygen onto the carboxylic acid's carbonyl carbon. The calculated activation energy for this step provides an estimate of the reaction rate. Other potential transformations, such as oxidation of the secondary alcohol or decarboxylation, can also be investigated, providing insights into the compound's stability and reactivity under various conditions.

Ligand-Receptor Interaction Simulations (General Bio-molecular Contexts)

To explore the potential biological activity of this compound, ligand-receptor interaction simulations are performed. Molecular docking is a common technique used to predict the preferred binding mode of a ligand to a receptor, typically a protein. These simulations place the flexible ligand into the binding site of a rigid or flexible receptor and score the different poses based on a scoring function that estimates the binding affinity.

Given its structure, this compound can participate in various non-covalent interactions, including hydrogen bonds (via its hydroxyl and carboxylic acid groups), hydrophobic interactions (via its isobutyl group), and electrostatic interactions. Docking studies against various enzyme active sites or receptor binding pockets can help hypothesize its potential biological targets. For example, its structural similarity to other hydroxy acids might suggest it as a potential ligand for enzymes involved in fatty acid metabolism or as a modulator of specific receptors. Molecular dynamics (MD) simulations can further refine these docked poses, providing a dynamic view of the ligand-receptor complex and a more accurate estimation of binding free energies. General interaction fingerprint analyses can quantify the types and frequencies of contacts made between the ligand and receptor residues over the course of an MD simulation. nih.gov

Lack of Scientific Data Precludes Analysis of this compound's Environmental Behavior

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the environmental fate and biotransformation of the chemical compound this compound. Despite a thorough search for data pertaining to its microbial degradation, bioconcentration, and bioavailability in non-human systems, no specific research findings or detailed studies for this particular molecule could be identified.

For this compound, information on these crucial aspects is currently absent from the public scientific domain. Research into the microbial degradation pathways would typically investigate the specific enzymes and metabolic routes that bacteria and fungi in soil and water might use to break down the molecule. Similarly, bioconcentration studies would assess its potential to accumulate in organisms like fish and invertebrates, often expressed through the bioconcentration factor (BCF). Finally, understanding its bioavailability and transformation in non-human biological systems would shed light on the metabolic fate of the compound if ingested by wildlife.

Without such foundational research, a scientifically accurate and detailed discussion of the environmental behavior and potential biotransformation of this compound in non-human systems cannot be provided at this time. The absence of data highlights a need for future research to characterize the environmental profile of this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing 2-(1-Hydroxyethyl)-4-methylpentanoic acid, and what are the critical reaction conditions?

  • Methodology : The compound can be synthesized via multi-step routes involving protection/deprotection strategies. For example, benzyl group protection of carboxylic acids (e.g., (R)-HMPA derivatives) followed by esterification with hydroxyl-containing intermediates (e.g., N-Boc-β-alanine) and subsequent hydrogenolysis using palladium carbon (10% Pd/C) under hydrogen atmosphere . Key conditions include:

  • Temperature : 25–75°C (depending on reaction step).
  • Catalysts : DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) for ester bond formation.
  • Purification : Chromatography or recrystallization to isolate enantiomerically pure forms.

Q. How do structural modifications (e.g., branching) influence the physicochemical properties of this compound compared to linear isomers?

  • Analysis : The hydroxyethyl and methyl branches increase steric hindrance, reducing solubility in polar solvents. Comparative data with 2-ethyl-4-methylpentanoic acid (CAS 108-81-6) show:

PropertyThis compound2-Ethyl-4-methylpentanoic Acid
Melting PointNot reported~25–30°C (estimated)
Solubility in H2OLowLow
  • Branching also alters NMR profiles, with distinct splitting patterns for methyl and hydroxyethyl groups .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Methods :

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR to identify branching (e.g., δ 1.2–1.5 ppm for methyl groups) and hydroxyethyl protons (δ 3.5–4.0 ppm) .
  • IR : Peaks at ~2500–3300 cm<sup>-1</sup> (carboxylic acid O-H stretch) and 1700–1720 cm<sup>-1</sup> (C=O stretch).
  • MS : High-resolution mass spectrometry to confirm molecular ion (e.g., [M+H]<sup>+</sup> at m/z 161.1).

Advanced Research Questions

Q. How can researchers design experiments to investigate the inhibitory activity of this compound against enzymes like ACE2?

  • Experimental Design :

  • Binding Assays : Use X-ray crystallography (as done for MLN-4760, a related ACE2 inhibitor) to map interactions between the compound and catalytic subsites (e.g., zinc-binding motifs) .
  • Kinetic Studies : Measure IC50 values using fluorogenic substrates (e.g., Mca-APK(Dnp)) to assess competitive vs. non-competitive inhibition.
  • Mutagenesis : Compare activity against wild-type vs. ACE2 mutants (e.g., substitutions in S2′ subsite) to identify critical residues .

Q. How should contradictions in catalytic activity data across studies be addressed?

  • Resolution Strategies :

  • Control Standardization : Use MLN-4760 (a well-characterized ACE2 inhibitor) as a positive control to calibrate assay conditions .
  • Buffer Optimization : Test activity in varying pH (6.5–8.0) and ionic strength to identify condition-dependent effects.
  • Data Normalization : Report activity as % inhibition relative to vehicle controls to minimize batch-to-batch variability.

Q. What are the challenges in synthesizing enantiomerically pure forms of this compound?

  • Challenges & Solutions :

  • Racemization Risk : During esterification (step ii in Scheme 1 ), chiral centers may racemize. Mitigate by using low temperatures (≤25°C) and chiral auxiliaries.
  • Purification : Chiral HPLC with amylose-based columns to separate (R)- and (S)-enantiomers.
  • Characterization : Polarimetry or circular dichroism (CD) to confirm enantiomeric excess (>98%) .

Q. What methodologies are suitable for characterizing metabolic pathways of this compound in biological systems?

  • Approaches :

  • Stable Isotope Tracing : Use deuterated analogs (e.g., 4-Methylpentanoic acid-d12 ) to track β-oxidation or conjugation pathways.
  • LC-MS/MS : Identify metabolites (e.g., hydroxylated or glucuronidated derivatives) in liver microsomes.
  • Enzyme Knockdown : CRISPR/Cas9 silencing of CYP450 isoforms to assess metabolic dependencies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.